4,4-difluorooxolane-2-carboxylic acid
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Overview
Description
4,4-difluorooxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6F2O3 It is characterized by the presence of two fluorine atoms attached to the oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane-2-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of difluorooxolane alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorooxolane ketones or aldehydes.
Reduction: Formation of difluorooxolane alcohols.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-difluorooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorooxolane-2-carboxylic acid
- 4,4-dichlorooxolane-2-carboxylic acid
- 4,4-dibromooxolane-2-carboxylic acid
Uniqueness
4,4-difluorooxolane-2-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials.
Properties
CAS No. |
2056072-61-6 |
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Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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